molecular formula C7H5Br2Cl B1461935 2-Chloro-3,5-dibromotoluene CAS No. 874513-80-1

2-Chloro-3,5-dibromotoluene

Cat. No. B1461935
CAS RN: 874513-80-1
M. Wt: 284.37 g/mol
InChI Key: XSBJWWOMXNWFJS-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dibromotoluene is a chemical compound with the IUPAC name 1,5-dibromo-2-chloro-3-methylbenzene . It has a molecular weight of 284.38 and is a solid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 15 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

It has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

2-Chloro-3,5-dibromotoluene serves as a precursor in the synthesis of complex organic molecules and metal-organic frameworks. For instance, it has been utilized in the preparation of phosphine sulfide-based SCS pincer ligands, which are further used to create palladium and platinum complexes. These complexes exhibit notable photoluminescence properties, making them interesting for studies related to light-emitting materials (Kanbara & Yamamoto, 2003).

Organic Synthesis

This compound is also a key intermediate in the synthesis of various organic compounds. It has been used in reactions with magnesium and trimethylchlorosilane to produce 5-methyl-3-bromo-trimethylsilyl benzene, which is a significant step towards synthesizing dimethyl-bistrimethylsilylbiphenyl, a compound with potential applications in materials science and organic electronics (Yue, 2000).

Spectroscopy and Binding Studies

In spectroscopic and binding studies, derivatives of this compound have been examined for their interactions with human serum albumin, a protein critical for drug transportation and distribution within the human body. These studies provide insights into the binding mechanisms and can guide the design of drug molecules for improved efficacy and safety (Subbiah et al., 2021).

Reaction Kinetics

Research on the reaction kinetics of 2-chloro-3,5-dinitrobenzotriflouride with aniline in various solvents provides valuable information on the behavior of related chlorinated compounds, including this compound. Understanding these reactions aids in the development of new synthetic methods and the optimization of existing ones for industrial and pharmaceutical applications (Fathalla, 2012).

Catalysis and Polymerization

This compound plays a role in catalytic processes and polymerization reactions. For example, its derivatives have been used in the catalytic dechlorination of organic compounds, showcasing its potential in environmental remediation and sustainable chemical processes (Lee et al., 2013). Furthermore, it is involved in magnesium-mediated polycondensation reactions, leading to the creation of novel polymers with diverse applications in materials science (Ihara et al., 2006).

Safety and Hazards

The compound is considered hazardous, with safety information pictograms indicating a warning . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

1,5-dibromo-2-chloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJWWOMXNWFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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